

Biological function of N-terminal myristoylation

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An In-depth Technical Guide to the Biological Function of N-Terminal Myristoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation is a crucial lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1][2][3] This process, catalyzed by the enzyme N-myristoyltransferase (NMT), is a ubiquitous and often irreversible modification in eukaryotes that plays a fundamental role in governing the membrane localization and function of numerous proteins.[3][4][5] Myristoylated proteins are key components in a multitude of cellular processes, including signal transduction, apoptosis, and protein targeting.[2][5][6] Dysregulation of myristoylation is strongly implicated in the pathogenesis of various diseases, including cancer, and viral and protozoan infections.[5][7][8] Consequently, NMT has emerged as a high-value therapeutic target, and the development of specific NMT inhibitors represents a novel strategy to disrupt pathological processes at a fundamental level.[1][9][10] This technical guide provides a comprehensive overview of the biochemical basis of myristoylation, its role in key signaling pathways, quantitative data on its impact, detailed experimental protocols for its study, and the therapeutic potential of its inhibition.

The Core of N-Myristoylation: The Biochemical Process

N-myristoylation is the enzymatic transfer of myristic acid from myristoyl-Coenzyme A (Myr-CoA) to the α -amino group of an N-terminal glycine residue, forming a stable amide bond.[3][11][12] This modification is catalyzed by N-myristoyltransferase (NMT), an essential enzyme found in eukaryotes but not prokaryotes.[5][9] Mammals express two isozymes, NMT1 and NMT2, which have similar catalytic mechanisms but may have partially non-redundant functions.[13][14][15][16]

The Catalytic Mechanism

The NMT catalytic cycle follows a sequential, ordered Bi-Bi kinetic mechanism.[4][5][11][17]

- **Myr-CoA Binding:** The cycle begins with Myr-CoA binding to the apo-enzyme. This induces a conformational change in NMT that opens the peptide substrate-binding site.[5][17]
- **Peptide Substrate Binding:** The target protein with an accessible N-terminal glycine then binds to the NMT-Myr-CoA complex.
- **Acyl Transfer:** The N-terminal glycine's amino group performs a nucleophilic attack on the thioester carbonyl of the bound Myr-CoA.[3][5] The C-terminus of NMT acts as a general base to facilitate this reaction.[3][11]
- **Product Release:** Coenzyme A is released first, followed by the newly myristoylated protein, returning the enzyme to its apo state.[5]

Co-translational vs. Post-translational Myristoylation

Myristoylation can occur at two distinct cellular timepoints:

- **Co-translational Myristoylation:** This is the most common form. As a nascent polypeptide chain emerges from the ribosome, the initiator methionine is cleaved by a methionine aminopeptidase (MetAP), exposing the N-terminal glycine (Gly at position 2).[7][14][16] NMT then recognizes this motif and attaches the myristoyl group.[4]
- **Post-translational Myristoylation:** This is a rarer but functionally critical event, often occurring during apoptosis. Proteolytic cleavage of a protein by enzymes like caspases can expose a new, internal glycine residue at the N-terminus of the resulting fragment.[6][7][18] This newly exposed glycine can then be recognized and myristoylated by NMT. A prime example is the

pro-apoptotic protein Bid, which is cleaved by caspase-8 to generate truncated Bid (tBid), which is then myristoylated.[4][6]

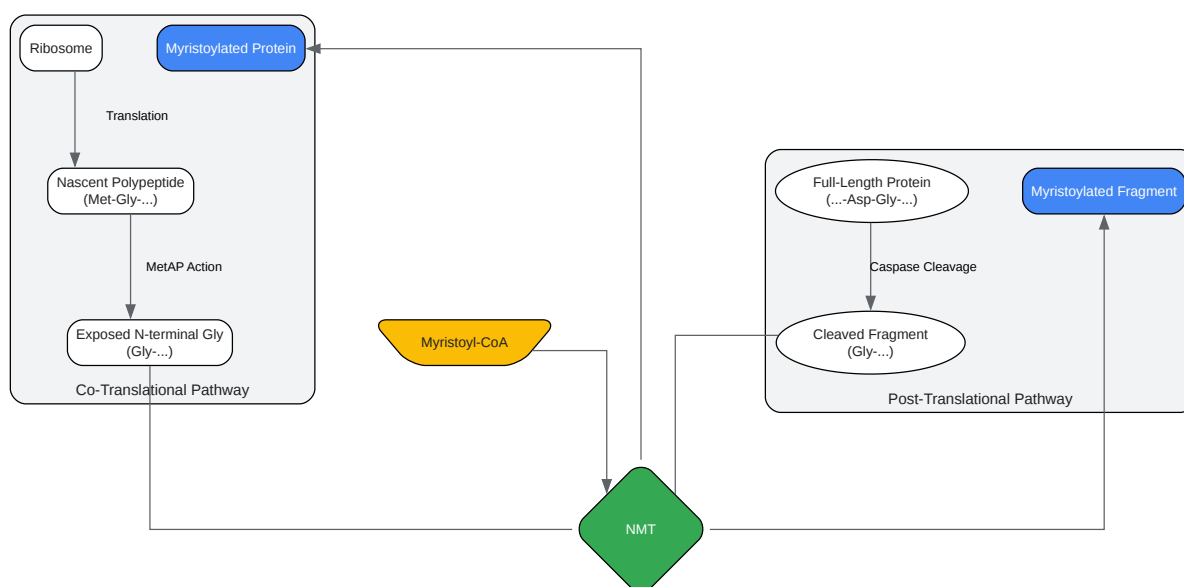


Fig. 1: Co- and Post-Translational N-Myristoylation Pathways

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A simplified diagram of N-myristoylation pathways.

Substrate Recognition

NMT recognizes a specific sequence motif at the N-terminus of its substrate proteins. The consensus sequence requires an N-terminal Glycine (position 1) and often a Serine or Threonine at position 5 (G^1xxxS/T^5).^{[4][17]} More detailed analysis has revealed three distinct regions within the N-terminal 17 residues that interact with the enzyme:

- Region 1 (Positions 1-6): Fits directly into the catalytic binding pocket.^[19]
- Region 2 (Positions 7-10): Interacts with the surface of NMT near the cavity entrance.^[19]
- Region 3 (Positions 11-17): Acts as a hydrophilic linker region.^[19]

Core Biological Functions of N-Myristoylation

The attachment of the hydrophobic myristoyl group is not merely a passive anchor but a dynamic regulator of protein function, primarily by mediating protein-membrane and protein-protein interactions.

Membrane Targeting and The "Myristoyl Switch"

A primary function of N-myristoylation is to promote the association of proteins with cellular membranes.^{[6][7]} However, the affinity provided by the single myristoyl group is often insufficient for stable membrane anchoring.^[8] Therefore, many myristoylated proteins require a second signal for high-avidity binding. This dual-signal requirement forms the basis of the "myristoyl switch," a mechanism that allows for the conditional and reversible membrane association of proteins.

The switch can be controlled in several ways:

- Second Lipid Modification: Proteins like Src family kinases are also palmitoylated, which greatly enhances their membrane affinity.
- Basic Amino Acid Cluster: A stretch of positively charged amino acids (e.g., lysine, arginine) can interact electrostatically with negatively charged phospholipids in the membrane, working in concert with the myristoyl group.

- **Ligand Binding:** In some proteins, the myristoyl group is sequestered within a hydrophobic pocket in the protein's inactive state. Upon binding a ligand (e.g., Ca^{2+} for recoverin, GTP for ARF1), a conformational change expels the myristoyl group, making it available to engage with the membrane.[8]

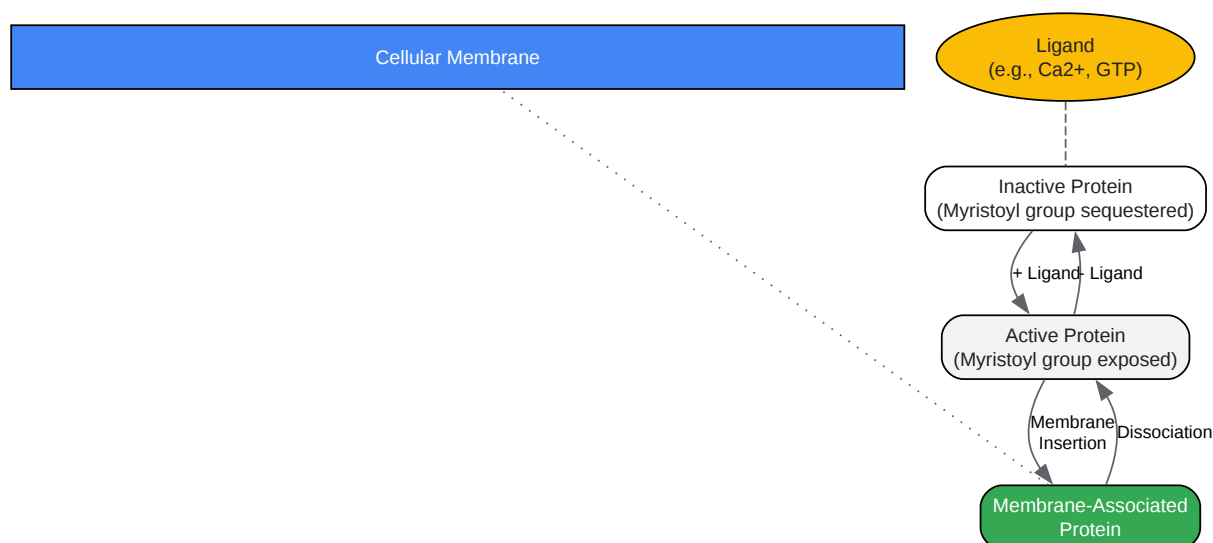


Fig. 2: The Ligand-Dependent Myristoyl Switch Mechanism

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Conditional membrane targeting via a myristoyl switch.

Regulation of Protein-Protein Interactions

Beyond membrane targeting, the myristoyl moiety can directly mediate or regulate interactions with other proteins.[4][7][12] The lipid chain can insert into hydrophobic pockets on partner proteins, stabilizing a complex or inducing a functional conformational change. For example, the interaction between the myristoylated protein CAP-23/NAP-22 and calmodulin is dependent on the myristoyl group, as the protein lacks a canonical calmodulin-binding motif.[12]

Role in Key Signaling Pathways and Cellular Processes

Myristoylation is indispensable for the proper function of numerous proteins involved in critical cellular signaling networks.

Signal Transduction

- **Src Family Kinases (SFKs):** c-Src, a proto-oncogenic non-receptor tyrosine kinase, is a classic example of a myristoylated protein.^[1] Myristoylation is an absolute requirement for its localization to the plasma membrane, which is essential for its role in pathways controlling cell proliferation, survival, and migration.^{[1][14]} Inhibition of NMT leads to the production of non-myristoylated, cytosolic, and inactive Src.^[14]
- **T-Cell Receptor (TCR) Signaling:** The SFKs Lck and Fyn are crucial for initiating the TCR signaling cascade. Their myristoylation is required for their localization to the plasma membrane and association with the CD4/CD8 co-receptors and the TCR complex, respectively, which is a prerequisite for T-cell activation.^[4]
- **G-Protein Signaling:** The α -subunits of several heterotrimeric G-proteins (e.g., G α i) are myristoylated. This modification facilitates their membrane association and interaction with G-protein coupled receptors and downstream effectors.

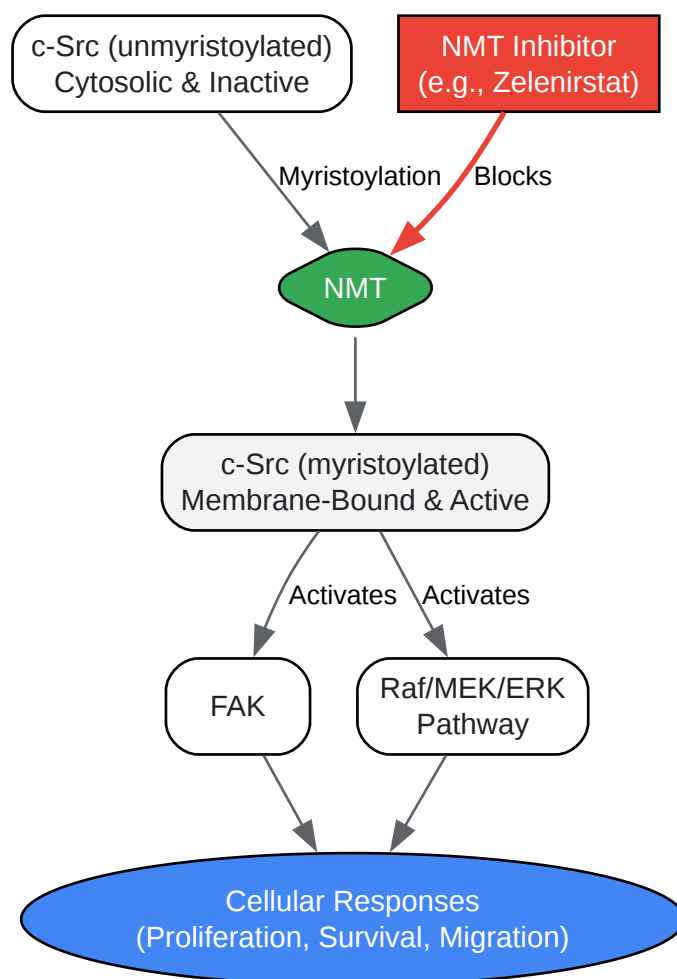


Fig. 3: Role of N-Myristoylation in c-Src Signaling

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NMT-dependent activation of the c-Src signaling cascade.

Apoptosis

N-myristoylation plays a dual role in the regulation of programmed cell death.

- **Pro-Apoptotic Function:** The post-translational myristoylation of caspase-cleaved Bid (tBid) is a key event in the intrinsic apoptotic pathway.[6] Myristoylation targets tBid to the mitochondrial outer membrane, where it promotes the release of cytochrome c, ultimately leading to cell death.[4]
- **Survival Function:** The enzymes NMT1 and NMT2 are themselves critical for cell survival. Depletion of either isozyme using RNA interference induces apoptosis.[14][15] Loss of NMT2

has been shown to have a more potent pro-apoptotic effect, shifting the expression of Bcl-2 family proteins towards apoptosis.[14][15] During apoptosis, NMT1 and NMT2 are cleaved by caspases, which alters their subcellular localization and may modulate their activity towards newly generated substrates.[18]

Viral Pathogenesis

Many viruses co-opt the host cell's NMT to myristoylate viral proteins, a step that is essential for various stages of the viral life cycle.[3][5][17][20]

- HIV-1: The Gag polyprotein and the accessory protein Nef both require myristoylation by the host NMT.[4][5][17] Myristoylation of Gag is critical for its transport to the plasma membrane, viral assembly, and budding.
- Picornaviruses (e.g., Rhinovirus): The capsid polyprotein VP0 is myristoylated, which is crucial for viral assembly and infectivity.[21]
- Parvoviruses: The capsid protein VP1 undergoes post-translational myristoylation after proteolytic cleavage, which is critical for disrupting the nuclear envelope to allow viral entry into the nucleus.[22]

N-Myristoylation as a Therapeutic Target

The essential roles of NMTs in cell proliferation, survival, and pathogen life cycles make them attractive targets for drug development.[1][9][10]

Oncology

NMT is frequently overexpressed in a range of cancers, including colorectal, breast, and brain tumors, and its elevated expression can be associated with poor prognosis.[1][10][23][24] Targeting NMT offers a novel therapeutic strategy.

- Mechanism: NMT inhibitors block the myristoylation of key oncoproteins like Src, preventing their membrane localization and oncogenic signaling.[1][10] This can induce apoptosis and inhibit tumor growth.[13][14]
- Synthetic Lethality: NMT inhibition has been shown to be synthetically lethal in cancers with deregulated MYC expression.[25] This is mediated by a failure in the synthesis of

mitochondrial respiratory complex I proteins, leading to mitochondrial dysfunction specifically in MYC-driven cancer cells.[25]

- Clinical Development: Several potent NMT inhibitors are in preclinical and clinical development. Zelenirstat (PCLX-001) is an oral pan-NMT inhibitor that has entered Phase I clinical trials for lymphomas and solid tumors.[1][13][26]

Infectious Diseases

Since NMT is essential in many eukaryotic pathogens but absent in prokaryotes, it is a validated target for anti-infective agents.[5][9]

- Antifungal/Antiparasitic: NMT is essential for the viability of pathogens like *Candida albicans* (fungus), *Trypanosoma brucei* (sleeping sickness), *Leishmania donovani* (leishmaniasis), and *Plasmodium falciparum* (malaria).[5][21][27] Potent and selective inhibitors against pathogen NMTs have been developed.[21]
- Antiviral: Because viruses like HIV and rhinovirus depend on the host's NMT, inhibiting human NMT can block viral replication.[5][21] The challenge here is achieving a therapeutic window that inhibits viral processes without causing significant toxicity to uninfected host cells.[5]

Quantitative Data Summary

Quantitative analysis is critical for understanding the potency of inhibitors and the kinetics of the NMT-catalyzed reaction.

Table 1: Potency of Selected N-Myristoyltransferase (NMT) Inhibitors

Inhibitor	Target(s)	Potency	Reference(s)
Zelenirstat (PCLX-001)	NMT1, NMT2	IC ₅₀ = 5 nM (NMT1), 8 nM (NMT2)	[13]
IMP-1088	NMT1, NMT2	Potent inhibitor of human NMTs	[21][26]
MYX1715	NMT	K _D = 0.09 nM	[13]
NMT-IN-7	NMT1	IC ₅₀ = 2.1 nM (HsNMT1M)	[13]

| NMT-IN-8 | NMT | IC₅₀ < 10 nM |[13] |

Table 2: Kinetic Parameters of N-Myristoyltransferases for Myristoyl-CoA

Enzyme	Organism	K _m (μM)	Reference(s)
NMT1	Mouse	14	[28]
NMT2	Mouse	9	[28]
NMT1	Human	8.24	[28]

| NMT2 | Human | 7.24 |[28] |

Key Experimental Protocols

Studying N-myristoylation requires specialized techniques to identify modified proteins and measure enzyme activity.

Protocol 1: Global Profiling of N-Myristoylation Sites by Liquid-Liquid Extraction (LLE)

This method allows for the direct identification of endogenous myristoylation sites from complex biological samples without metabolic labeling.[29]

- Principle: The hydrophobicity of the myristoyl group allows for the selective partitioning of myristoylated peptides into an organic solvent phase, away from the vast majority of unmodified peptides, thereby enriching them for mass spectrometry analysis.
- Methodology:
 - Protein Extraction and Digestion: Extract total protein from cells or tissues under denaturing conditions. Reduce and alkylate cysteine residues. Digest proteins into peptides using a protease (e.g., Trypsin, GluC, or Chymotrypsin).[\[29\]](#)
 - Liquid-Liquid Extraction: Acidify the peptide mixture (e.g., with 1% trifluoroacetic acid). Add an equal volume of an organic solvent (e.g., 1-heptanol or 1-octanol).[\[29\]](#) Vortex vigorously and centrifuge to separate the aqueous and organic phases.
 - Peptide Recovery: Carefully collect the upper organic phase containing the hydrophobic myristoylated peptides. Evaporate the solvent to dryness using a vacuum centrifuge.
 - LC-MS/MS Analysis: Reconstitute the enriched peptides in a suitable buffer for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying N-terminal myristoylation (+210.19837 Da) as a variable modification on glycine.

Protocol 2: Identification of Myristoylated Proteins via Metabolic Labeling and Click Chemistry

This powerful chemical proteomics approach enables the global and dynamic profiling of myristoylated proteins in living cells.[\[30\]](#)

- Principle: A myristic acid analog containing a bioorthogonal alkyne group (e.g., 14-tetradecynoic acid, YnMyr) is fed to cells. It is metabolically activated to YnMyr-CoA and incorporated into proteins by NMTs. After cell lysis, a reporter tag with a complementary azide group (e.g., biotin-azide) is covalently attached via a highly specific copper-catalyzed "click" reaction. The tagged proteins can then be enriched and identified.
- Methodology:

- Metabolic Labeling: Culture cells in the presence of the alkyne-functionalized myristic acid analog for a desired period (e.g., 4-18 hours).
- Cell Lysis: Harvest and lyse the cells in a buffer containing detergents (e.g., SDS) and protease inhibitors.
- Click Chemistry Reaction: To the cell lysate, add the reaction components: biotin-azide, a copper(I) source (e.g., CuSO_4 with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.
- Enrichment of Labeled Proteins: Add streptavidin-conjugated beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
- On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.
- LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS to identify the enriched proteins.

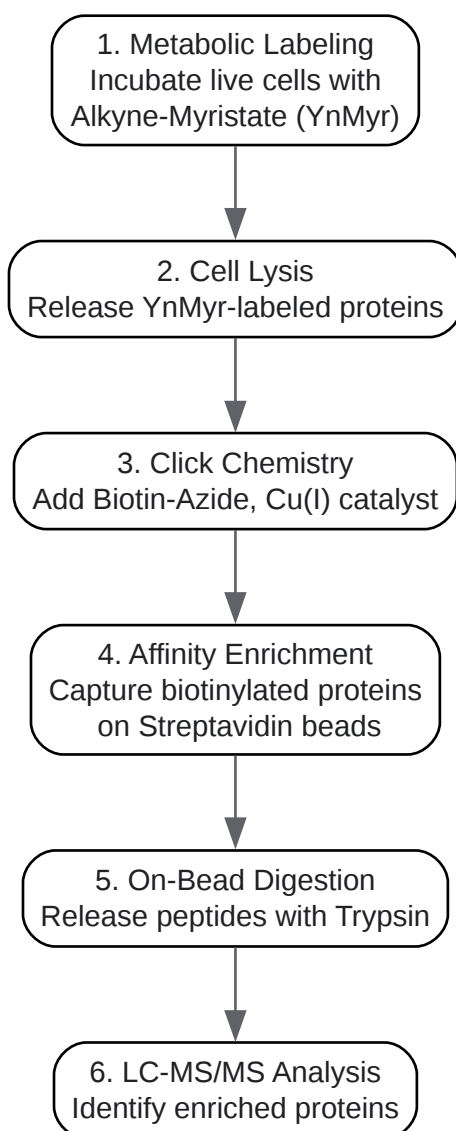


Fig. 4: Workflow for Myristoylated Proteome Identification

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A chemical proteomics workflow for studying N-myristoylation.

Protocol 3: Non-Radioactive In Vitro NMT Activity Assay (ELISA-based)

This assay provides a robust, high-throughput method for measuring NMT activity and screening for inhibitors.[28]

- Principle: Recombinant NMT catalyzes the transfer of an azide-containing acyl-CoA analog (e.g., azido-dodecanoyl-CoA) onto a FLAG-tagged peptide substrate. The reaction product is

captured on an anti-FLAG antibody-coated microplate. A biotin-phosphine probe is added, which couples to the azide via Staudinger ligation. The captured biotin is then detected colorimetrically using streptavidin-horseradish peroxidase (HRP) and a suitable substrate (e.g., TMB).

- Methodology:
 - Plate Coating: Coat a 96-well microplate with an anti-FLAG antibody. Block non-specific binding sites.
 - NMT Reaction: In a separate tube, prepare the reaction mixture containing assay buffer, recombinant NMT1 or NMT2, the FLAG-tagged peptide substrate (e.g., based on the Lck N-terminus), and the azido-acyl-CoA analog. Incubate to allow the reaction to proceed. NMT inhibitors can be included at this stage for screening.
 - Capture: Transfer the reaction mixture to the coated plate and incubate to allow the anti-FLAG antibody to capture the acylated, FLAG-tagged peptide product. Wash the plate to remove unbound components.
 - Staudinger Ligation: Add a biotin-phosphine conjugate to each well and incubate. The phosphine will react with the azide on the captured peptide, attaching a biotin label. Wash the plate.
 - Detection: Add streptavidin-HRP conjugate and incubate. Wash the plate thoroughly. Add HRP substrate (e.g., TMB) and allow color to develop. Stop the reaction with acid.
 - Data Analysis: Read the absorbance at 450 nm. The signal intensity is directly proportional to the NMT activity.

Conclusion

N-terminal myristoylation is a fundamental and widespread protein modification that is critical for regulating the location and function of a diverse array of proteins. Its essential roles in cellular signaling, survival, and pathogen viability have established its enzyme, NMT, as a compelling therapeutic target for cancer and infectious diseases. The continued development of advanced chemical biology tools and proteomic methods will further illuminate the breadth of

the myristoylated proteome and its dynamic regulation, paving the way for novel diagnostic and therapeutic strategies that target this vital cellular process.

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References

- 1. benchchem.com [benchchem.com]
- 2. Roles of Protein N-Myristoylation and Translational Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristoylation - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein N-myristoylation: critical role in apoptosis and salt tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the discovery of N-myristoyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. The structure of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Two N-myristoyltransferase isozymes play unique roles in protein myristoylation, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting n-myristoyltransferases promotes a pan-Mammarenavirus inhibition through the degradation of the Z matrix protein | PLOS Pathogens [journals.plos.org]
- 21. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening | MDPI [mdpi.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Potential role of N-myristoyltransferase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]
- 27. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]
- 28. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
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